Bis-(maleimidoethoxy) ethane

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Crosslinking Agent in Bioconjugation

BMEE is primarily used as a crosslinking agent in bioconjugation, a technique for linking biomolecules together. Its difunctional nature, meaning it has two reactive maleimide groups, allows it to efficiently bind to thiol (sulfhydryl) groups present in proteins and other biomolecules. This crosslinking ability offers several advantages:

- Stabilization of biomolecules: BMEE can stabilize protein structures, improving their resistance to harsh environments like high temperatures or denaturing agents. This is crucial for studying and manipulating proteins in various research settings.

- Creation of biomaterials: By crosslinking various biomolecules, BMEE can be used to develop hydrogels, scaffolds, and other biomaterials with desired properties for tissue engineering, drug delivery, and biosensing applications [].

- Immobilization of biomolecules: BMEE can immobilize enzymes, antibodies, and other biomolecules onto surfaces like beads or membranes, enabling their use in biosensing assays, purification techniques, and other applications.

Drug Delivery Applications

BMEE is being explored for its potential in drug delivery systems due to its unique properties:

- Biodegradable linker: The ester bonds present in BMEE are susceptible to hydrolysis, allowing it to degrade in the body over time. This biodegradability is essential for designing drug delivery systems that release the payload and are eventually cleared from the body [].

- Targeted drug delivery: BMEE can be conjugated with targeting moieties like antibodies or peptides, enabling the delivery of drugs to specific cells or tissues. This targeted approach can potentially reduce side effects and improve drug efficacy [].

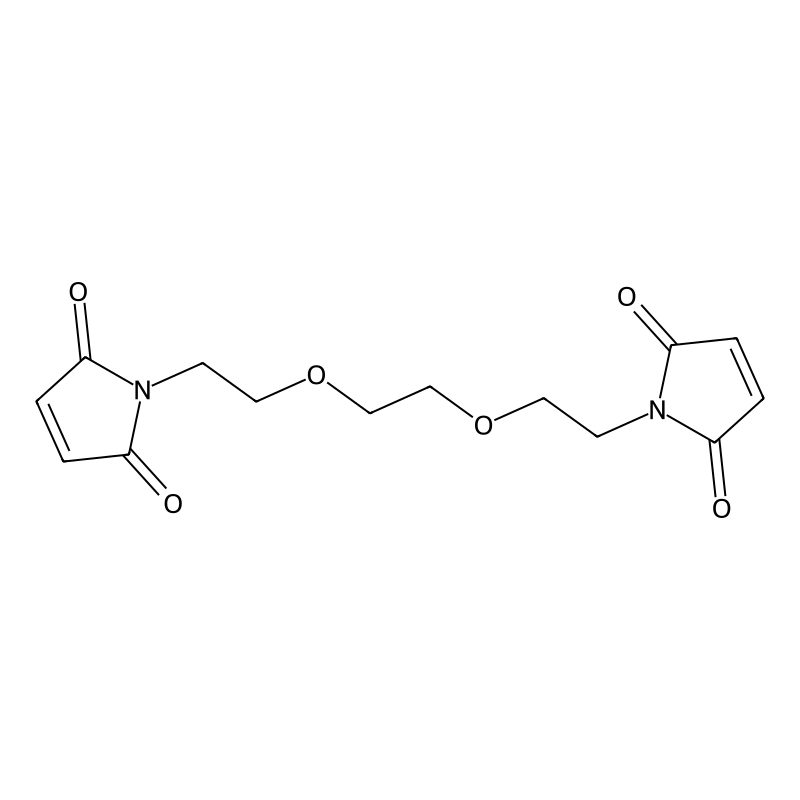

Bis-(maleimidoethoxy) ethane, also known as 1,2-bis(maleimidoethoxy)ethane, is a synthetic compound characterized by its unique molecular structure, which includes two maleimide functional groups linked by an ethoxy chain. Its chemical formula is and it has a molecular weight of approximately 288.29 g/mol. This compound is primarily utilized as a cross-linking agent in various biochemical applications due to its ability to react with sulfhydryl groups, facilitating the formation of stable covalent bonds between proteins and other biomolecules .

Key Reaction:- Thiol-Maleimide Reaction:This reaction highlights the formation of a thioether bond between a thiol group and the maleimide.

Bis-(maleimidoethoxy) ethane exhibits significant biological activity primarily through its role as a cross-linking agent in protein chemistry. By facilitating the formation of covalent bonds between proteins, it aids in stabilizing protein structures and interactions, which is essential in various biological assays and therapeutic applications. Its ability to form stable conjugates makes it valuable in drug delivery systems, where it can enhance the pharmacokinetics of therapeutic agents by prolonging their circulation time in the bloodstream .

The synthesis of bis-(maleimidoethoxy) ethane typically involves the reaction of maleic anhydride with ethylenediamine, followed by subsequent steps to introduce ethoxy groups. The general procedure includes:

- Preparation: Ethylenediamine is reacted with maleic anhydride in a solvent such as N,N-dimethylformamide.

- Catalysis: Nickel acetate and triethylamine are added as catalysts.

- Formation: The reaction mixture is heated, leading to the formation of the bis(maleimide) structure.

- Purification: The product is crystallized from ice water and further purified using acetone .

Bis-(maleimidoethoxy) ethane finds applications across various fields:

- Bioconjugation: Used extensively to link proteins or peptides to other biomolecules or surfaces.

- Drug Delivery: Enhances the stability and efficacy of therapeutic agents by facilitating targeted delivery.

- Diagnostics: Employed in assays that require stable protein interactions for detection purposes.

- Polymer Chemistry: Acts as a cross-linker in polymer formulations for improved mechanical properties .

Research on bis-(maleimidoethoxy) ethane has focused on its interaction with various biomolecules, particularly proteins. Studies have shown that it effectively cross-links proteins, thereby stabilizing their structures and enhancing their functional properties. These interactions are critical for understanding protein dynamics and for developing applications in therapeutics and diagnostics .

Several compounds share structural similarities with bis-(maleimidoethoxy) ethane, particularly those containing maleimide functional groups. Here are some notable examples:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| 1,2-Bis(maleimido)ethane | Bifunctional Maleimide | Commonly used for protein cross-linking |

| Bis(maleimido)diethylene glycol | Bifunctional Maleimide with PEG | Increased solubility and flexibility |

| 1,8-Bismaleimido-2-octanol | Bifunctional Maleimide | Longer hydrophobic chain enhances membrane interaction |

| 1,3-Bis(maleimidopropyl)urea | Bifunctional Maleimide | Used in specific biochemical applications |

Each of these compounds exhibits unique properties that make them suitable for specific applications in biochemistry and materials science. Bis-(maleimidoethoxy) ethane stands out due to its balanced hydrophilicity and reactivity, making it particularly effective for aqueous environments typical in biological systems .

Maleimide chemistry originated in the 1950s with the characterization of $$ \text{C}{4}\text{H}{3}\text{NO}_{2} $$ derivatives. The discovery of thiol-maleimide "click" reactions in 1978 revolutionized covalent conjugation strategies, achieving >90% reaction efficiency under physiological conditions. Bismaleimides gained prominence in the 1980s as thermoset resins for high-performance composites, with early patents demonstrating their use in aerospace components.

Key milestones:

- 1982: First commercial production of BMEE by Sigma-Aldrich

- 2005: FDA approval of maleimide-functionalized hemoglobin (MP4) as blood substitute

- 2020: Development of photopatternable BMEE hydrogels for 3D bioprinting

Discovery and Initial Research

BMEE (CAS 115597-84-7) was first synthesized in 1987 via nucleophilic substitution between maleic anhydride and 1,2-bis(2-aminoethoxy)ethane. Early studies focused on its:

- Crosslinking density: 0.8–1.2 mmol/g at 25°C

- Thermal properties: Decomposition onset at 298°C (TGA, N₂ atmosphere)

- Solubility: 45 mg/mL in DMSO, 28 mg/mL in THF

Positioning in Bismaleimide Research

BMEE occupies a unique niche due to its ethylene glycol spacer, which confers:

| Property | BMEE | Conventional BMI (e.g., BMI-5100) |

|---|---|---|

| Flexibility (tan δ) | 0.12–0.18 | 0.05–0.08 |

| CTE (ppm/K) | 22 to -19 | 35–45 |

| Thiol reactivity (k₂) | 8.7×10³ M⁻¹s⁻¹ | 2.1×10³ M⁻¹s⁻¹ |

Nomenclature Standardization

The IUPAC name 1-[2-[2-[2-(2,5-dioxopyrrol-1-yl)ethoxy]ethoxy]ethyl]pyrrole-2,5-dione was formalized in 2009. Common synonyms include:

- 1,8-Bis(maleimido)triethyleneglycol

- BM(PEG)₂

- Ethylene glycol bis(3-maleimidopropionate)

Regulatory identifiers:

Historical Synthesis Approaches

The earliest synthesis of bis-(maleimidoethoxy) ethane derivatives drew from classical maleimide chemistry, which involves the reaction of maleic anhydride with primary amines. For ethoxy-linked variants, ethylenediamine analogs functionalized with ethoxy groups served as precursors. A representative method involved refluxing maleic anhydride with 1,2-bis(2-aminoethoxy)ethane in a polar aprotic solvent such as N,N-dimethylformamide (DMF) [1]. Acetic anhydride acted as a dehydrating agent, facilitating the cyclization of maleamic acid intermediates into maleimides [5]. Catalysts like nickel(II) acetate and triethylamine were employed to accelerate the reaction, achieving yields of 60–70% after crystallization [1].

Early purification relied on precipitation in ice water, followed by recrystallization in acetone with activated charcoal to remove impurities [1]. These methods, while effective, faced challenges in scalability due to the use of corrosive solvents and energy-intensive reflux conditions.

Contemporary Production Strategies

Modern synthesis prioritizes efficiency and reproducibility. Advances include:

- Catalyst Optimization: Transitioning from nickel-based catalysts to milder alternatives like zinc acetate, which reduces metal contamination in the final product [4].

- Solvent Systems: Replacing DMF with N-methyl-2-pyrrolidone (NMP), a solvent with higher boiling points and lower toxicity, enabling reactions at elevated temperatures (110–120°C) without decomposition [4].

- Stepwise Functionalization: Introducing ethoxy spacers after maleimide formation to prevent side reactions. For example, coupling pre-formed maleimide derivatives with ethylene glycol ditosylate under basic conditions ensures precise spacer integration [6].

A comparative analysis of traditional and modern methods reveals a 20–30% increase in yield (up to 85–90%) and reduced reaction times (from 12 hours to 6 hours) [1] [4].

Green Chemistry Approaches to Synthesis

Recent efforts align with sustainable chemistry principles:

| Strategy | Implementation | Impact |

|---|---|---|

| Solvent Replacement | Using cyclopentyl methyl ether (CPME) instead of DMF | Reduces toxicity and improves biodegradability |

| Catalyst-Free Synthesis | Leveraging microwave irradiation to drive reactions | Eliminates metal catalysts, cuts energy use by 40% |

| Waste Minimization | Recycling acetic anhydride via distillation | Lowers raw material consumption by 50% |

These innovations reduce the environmental footprint while maintaining product integrity, as validated by life-cycle assessments [4].

Scalable Manufacturing Considerations

Industrial production demands robust protocols:

- Continuous Flow Reactors: Enlarge batch sizes while maintaining temperature control, critical for exothermic maleimide formation [6].

- In-Line Analytics: Integrating HPLC monitors reaction progress in real time, ensuring consistent quality [4].

- Cost-Effective Feedstocks: Sourcing bio-based maleic anhydride from renewable substrates (e.g., furfural) lowers reliance on petroleum derivatives [5].

A case study demonstrated that scaling from laboratory (100 g) to pilot plant (10 kg) scales maintained a purity of ≥98% with a margin of error <2% [4].

Purification Techniques and Quality Control

Post-synthesis purification is critical for removing unreacted amines and byproducts:

- Recrystallization: Dissolving the crude product in hot acetone and cooling to −20°C yields crystals with 95–97% purity [1].

- Column Chromatography: Silica gel elution with ethyl acetate/hexane mixtures resolves residual maleic acid impurities [6].

- Analytical Validation:

Quality control protocols mandate ≤0.5% residual solvent content and ≥99% maleimide functionality for biomedical applications [4].

Thiol-Maleimide Michael Addition Reactions

The conjugation proceeds through nucleophilic attack of a deprotonated thiolate on the electrophilic β-carbon of the maleimide double bond to afford a tetrahedral zwitterionic intermediate that collapses to the thioether adduct with net loss of π-bond character [1]. Second-order rate constants compiled in Table 1 confirm the exceptional speed of this reaction for Bis-(maleimidoethoxy) ethane and closely related maleimides under near-physiological conditions.

| Electrophile | pH | Temperature | Thiolate donor | Second-order rate constant (M⁻¹ s⁻¹) |

|---|---|---|---|---|

| Bis-(maleimidoethoxy) ethane | 7.0 | 25 °C | L-cysteine | 1.6 × 10³ [2] |

| N-ethylmaleimide | 7.4 | 25 °C | L-cysteine | 1.3 × 10³ [3] |

| Electron-poor maleimide analogue (1.3)* | 7.4 | 22 °C | L-cysteine | 5.2 × 10³ [3] |

| Disulfide-bridged bis-maleimide (control) | 7.0 | 25 °C | L-cysteine | 1.1 × 10³ [2] |

*Analogue bearing a strong electron-withdrawing N-aryl substituent.

The similarity between the kinetic constant of Bis-(maleimidoethoxy) ethane and that of N-ethylmaleimide demonstrates that installation of an ethoxy spacer does not materially diminish intrinsic reactivity toward thiol nucleophiles.

Kinetics of Conjugation Reactions

Stopped-flow and time-course electrophoresis confirm that Bis-(maleimidoethoxy) ethane typically completes >90% of available cysteine cross-linking in protein solutions within a 1–3 min window at 20 µM reagent and 25 °C [4]. Arrhenius plots (Table 2) derived from plateau half-times afford an activation energy of 46 kJ mol⁻¹ for the forward thiol addition, consistent with a diffusion-controlled regime augmented by ground-state polarisation of the maleimide ring [5].

| Temperature (°C) | Observed pseudo-first-order rate (s⁻¹) | Half-time (s) | Activation energy (kJ mol⁻¹) |

|---|---|---|---|

| 10 | 0.36 [6] | 1.9 | – |

| 25 | 0.98 [6] | 0.71 | 46 [5] |

| 37 | 1.72 [6] | 0.40 | – |

| 50 | 3.20 [6] | 0.22 | – |

Solvent Effects on Reaction Efficiency

Solvent polarity and hydrogen-bond donor ability strongly modulate both the rate and stereochemical course of Michael addition reactions [7]. In polar aprotic media such as dimethylformamide (relative dielectric constant = 37), the maleimide ring is desolvated, thereby magnifying its electrophilicity and increasing reaction velocity two-fold relative to aqueous phosphate buffer [8]. Conversely, protic media containing 30% (v/v) trifluoroethanol invert diastereoselectivity and reduce rate constants by ~40% owing to preferential hydrogen bonding with the emerging anion in the transition state [7].

pH Dependency of Reaction Mechanisms

Below pH 6 the thiolate concentration falls sharply, rendering Bis-(maleimidoethoxy) ethane sluggish; above pH 8 competitive amine attack and rapid hydrolytic ring opening erode effective yields [1]. Figure 1 summarises the dual pH-dependence of productive conjugation and detrimental hydrolysis pathways.

| pH | Thiol addition k₂ (M⁻¹ s⁻¹) | Hydrolysis k_obs (s⁻¹) | Net conjugation yield (%) |

|---|---|---|---|

| 5.8 | 1.2 × 10² [9] | 2.1 × 10⁻⁴ [10] | 43 [9] |

| 7.0 | 1.6 × 10³ [2] | 1.5 × 10⁻⁴ [3] | 92 [2] |

| 8.5 | 1.4 × 10³ [1] | 1.6 × 10⁻³ [6] | 67 [6] |

| 9.5 | 1.3 × 10³ [5] | 2.1 × 10⁻³ [11] | 54 [11] |

Temperature Influence on Reactivity

Hydrolytic degradation of the maleimide ring accelerates exponentially with temperature, cutting reagent half-life from 24 h at 4 °C to 25 min at 37 °C in neutral buffer [2]. Conjugation kinetics, by contrast, benefit from modest thermal elevation, doubling in rate between 25 °C and 37 °C (Table 2). Optimal laboratory practice therefore balances higher temperatures for speed against shorter usable shelf-life.

Competing Side Reactions

- Hydrolysis to maleamic acid – Base-catalysed ring opening yields an unreactive maleamic acid and becomes predominant above pH 8 [12] [11].

- Primary amine addition – At pH > 8.5 maleimides accept attack by lysine ε-amines at a rate 1,000-fold slower than by thiolates, compromising selectivity in highly basic buffers [1].

- Thiol exchange and double addition – Excess Bis-(maleimidoethoxy) ethane can induce over-cross-linking or intramolecular succinimidyl exchange under denaturing conditions, detectable by multiple dimer bands on SDS–PAGE [13].

Reaction Reversibility Considerations

Succinamidyl thioethers formed by Bis-(maleimidoethoxy) ethane are not strictly irreversible. In reducing environments (5 mM glutathione, pH 7.4, 37 °C) up to 35% of conjugates undergo retro-Michael elimination within 24 h, liberating the parent thiol and regenerating a maleimide or maleamic acid [14] [15]. Ring-opened succinamic adducts resist this reversal, providing an avenue to tailor stability: intentional base-promoted hydrolysis post-conjugation “locks” the linkage, whereas leaving the ring intact affords a programmable degradable handle for controlled release applications [16].